molecular formula C12H9NO2 B3214316 2-Phenoxynicotinaldehyde CAS No. 114077-93-9

2-Phenoxynicotinaldehyde

Cat. No.: B3214316
CAS No.: 114077-93-9
M. Wt: 199.2 g/mol
InChI Key: IKGCWHNIZLUZPT-UHFFFAOYSA-N
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Description

2-Phenoxynicotinaldehyde is an organic compound with the molecular formula C12H9NO2 It is a derivative of nicotinaldehyde, where the hydrogen atom on the 2-position of the pyridine ring is replaced by a phenoxy group

Preparation Methods

2-Phenoxynicotinaldehyde can be synthesized through the reaction of 2-chloro-3-pyridinecarboxaldehyde with phenol. The reaction typically involves the use of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the phenoxy group .

Chemical Reactions Analysis

2-Phenoxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Scientific Research Applications

2-Phenoxynicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenoxynicotinaldehyde involves its interaction with specific molecular targets. For instance, as an α-amylase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of starch into glucose. This inhibition can help regulate blood sugar levels in diabetic patients .

Comparison with Similar Compounds

2-Phenoxynicotinaldehyde can be compared with other similar compounds, such as:

    2-Hydroxy-3-pyridinecarboxaldehyde: Similar in structure but with a hydroxyl group instead of a phenoxy group.

    2-Methoxynicotinaldehyde: Similar in structure but with a methoxy group instead of a phenoxy group.

The uniqueness of this compound lies in its phenoxy group, which can impart different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-phenoxypyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGCWHNIZLUZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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